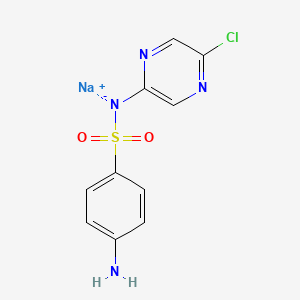

磺胺氯吡嗪(钠)

描述

Sulfachloropyrazine sodium is a sulphonamide derivative with antibacterial and anticoccidial effects . It is commonly used for the treatment of various poultry diseases, particularly collibacteriosis, fowl cholera, and coccidiosis .

Synthesis Analysis

The synthesis of Sulfachloropyrazine sodium involves a condensation reaction. Sulfanilic amide sodium salt and 2,6-dichloropyrazine are added to a water-insoluble organic solvent under temperature control. After carrying out the condensation reaction at a suitable temperature and time, the product is extracted with water .Molecular Structure Analysis

The molecular formula of Sulfachloropyrazine sodium is C10H8ClN4NaO2S . Its average mass is 306.704 Da and its monoisotopic mass is 305.995422 Da .科学研究应用

治疗鸡球虫病:磺胺氯吡嗪钠用于治疗出现球虫病临床症状的家禽。在感染艾美耳球虫的鸡中,它表现出不同的分布,导致感染鸡的血清浓度更高,停药时间更长 (Haritova, Lashev, & Koĭnarski, 2013).

对鸡霍乱的疗效:实验发现,将磺胺氯吡嗪添加到饮用水中,可以有效预防实验性感染巴氏杆菌(一种导致鸡霍乱的细菌)的鸡的死亡率 (Anderson, Alpaugh, & Baughn, 1974).

对急性小鼠弓形虫病:在一项针对小鼠的研究中,磺胺氯吡嗪钠对弓形虫显示出良好的治疗效果,使其成为动物弓形虫病的潜在治疗方法 (Zeng et al., 2012).

对球虫的作用方式:发现磺胺氯吡嗪对鸡中的艾美耳球虫和艾美耳鸡球虫感染有效,当与乙胺嘧啶合用时,其作用得到增强 (Matsuzawa & Kitano, 1974).

鸡药代动力学研究:开发了一种 UHPLC-MS/MS 方法来测定鸡血浆中的磺胺氯吡嗪钠,为其在禽类中的使用和监管提供了宝贵的见解 (Li & Bu, 2014).

碳酸酐酶抑制活性:磺胺氯吡嗪和其他磺胺类药物因其碳酸酐酶抑制活性而受到研究,为这些药物提供了潜在的新靶点 (Al-Rashida et al., 2014).

鸡肉和肝脏中的残留浓度:一项评估磺胺氯吡嗪在鸡肉和肝脏中残留浓度的研究发现,其含量低于最大残留限量,表明其在禽肉生产中的使用 (Ahmadi et al., 2021).

作用机制

While the specific mechanism of action for Sulfachloropyrazine sodium is not provided in the search results, it is known that sulfonamides, the class of drugs to which Sulfachloropyrazine sodium belongs, inhibit bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase .

安全和危害

属性

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(5-chloropyrazin-2-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN4O2S.Na/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGGLFSIKVVWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=C(C=N2)Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN4NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71720-40-6 | |

| Record name | Sodium N-(5-chloropyrazinyl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B7907890.png)

![(2R,3R,4R,5S)-2-[(7S)-4-amino-2-fluoro-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B7907899.png)

![but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine](/img/structure/B7907906.png)

![(1S,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7907914.png)

![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B7907931.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3H-pyrrol-3-yl]propanoic acid](/img/structure/B7907939.png)

![(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15S,17S)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B7907958.png)